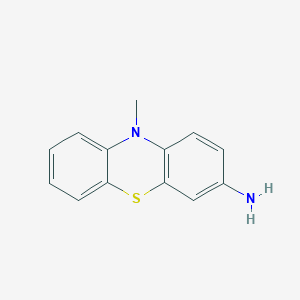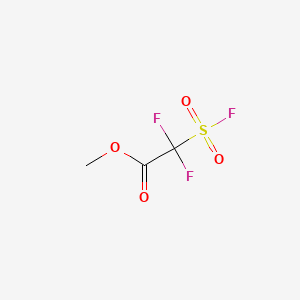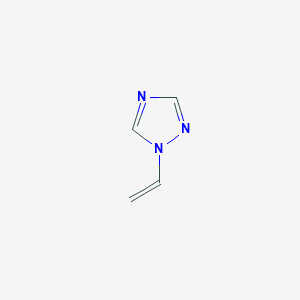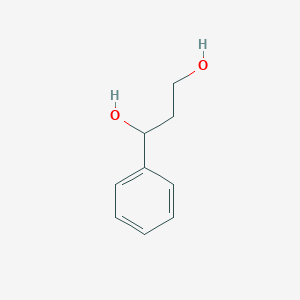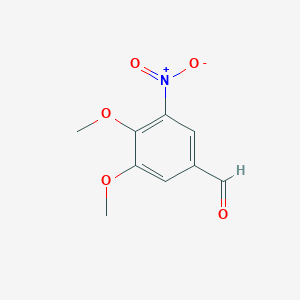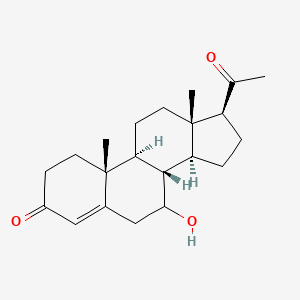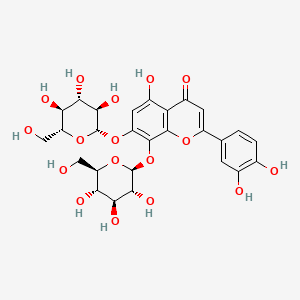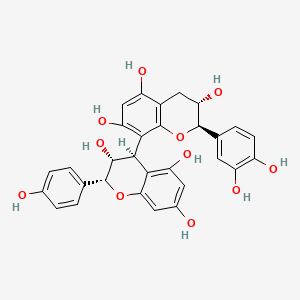
5-Phenylundecan
Übersicht
Beschreibung
5-Phenylundecane is an organic compound that belongs to the family of alkylbenzenes. It is characterized by an undecane chain substituted at the fifth position by a phenyl group. The molecular formula of 5-Phenylundecane is C17H28, and it has a molecular weight of 232.40 g/mol . This compound is also known by other names such as undecan-5-ylbenzene and (1-butylheptyl)benzene .
Wissenschaftliche Forschungsanwendungen
5-Phenylundecane has various applications in scientific research, including:
Chemistry: Used as a reference standard in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its potential biological activity and interactions with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
Target of Action
5-Phenylundecane is an alkylbenzene . Alkylbenzenes are a group of organic compounds which consist of a benzene ring substituted with an alkyl group . .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound, as they determine how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Phenylundecane can be synthesized through various methods, including:
Grignard Reagent Reaction: This involves the reaction of phenylmagnesium bromide with undecyl bromide under anhydrous conditions to form 5-Phenylundecane.
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with undecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Wurtz Reaction: This involves the coupling of phenyl bromide with undecyl bromide in the presence of sodium metal.
Industrial Production Methods: Industrial production of 5-Phenylundecane typically involves large-scale application of the Friedel-Crafts alkylation method due to its efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: 5-Phenylundecane can undergo oxidation reactions to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction of 5-Phenylundecane can lead to the formation of saturated hydrocarbons.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Phenylundecanol, phenylundecanal, and phenylundecanoic acid.
Reduction: Undecane.
Substitution: Nitro-phenylundecane, sulfonyl-phenylundecane, and halogenated phenylundecane.
Vergleich Mit ähnlichen Verbindungen
- 1-Phenylundecane
- 2-Phenylundecane
- 3-Phenylundecane
- 4-Phenylundecane
Comparison: 5-Phenylundecane is unique due to the position of the phenyl group on the fifth carbon of the undecane chain. This specific positioning can influence its chemical reactivity and physical properties compared to other phenylundecane isomers .
Eigenschaften
IUPAC Name |
undecan-5-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28/c1-3-5-7-9-13-16(12-6-4-2)17-14-10-8-11-15-17/h8,10-11,14-16H,3-7,9,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPCXIBGXYGQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40874984 | |
| Record name | BENZENE, (1-BUTYLHEPTYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40874984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00155 [mmHg] | |
| Record name | Benzene, (1-butylheptyl)- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12142 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4537-15-9 | |
| Record name | (1-Butylheptyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4537-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (1-butylheptyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENE, (1-BUTYLHEPTYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40874984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of 5-Phenylundecane in Tempe, and how is it extracted?
A1: Research suggests that 5-Phenylundecane is one of the volatile compounds produced during the fermentation of Tempe, a traditional Indonesian food made from soybeans. [] A modified simultaneous distillation-extraction method, utilizing steam distillation and benzene as a solvent, was employed to isolate 5-Phenylundecane from Tempe samples at different fermentation stages. []
Q2: Can you explain the presence of 5-Phenylundecane as a product in the decomposition of lauroyl peroxide?
A2: The study investigating lauroyl peroxide decomposition reveals that 5-Phenylundecane is formed as an isomeric alkylbenzene product when the reaction occurs in benzene. [] This formation is attributed to a 1,5-hydrogen migration within the undecyl radical generated during the decomposition process. [] The relative yield of 5-Phenylundecane remains relatively consistent regardless of the initial lauroyl peroxide concentration, decomposition temperature, or the addition of iodine, suggesting its formation is primarily governed by the undecyl radical's inherent rearrangement tendency. []
Q3: Are there any analytical techniques available to identify and quantify 5-Phenylundecane?
A3: Both studies utilize Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical tool for identifying and quantifying 5-Phenylundecane within their respective sample matrices. [, ] This technique provides valuable information regarding the compound's presence and relative abundance in complex mixtures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


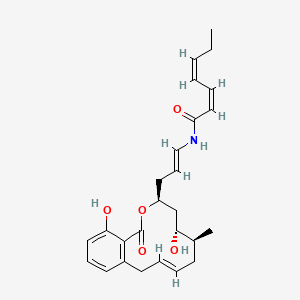
![2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide](/img/structure/B1205237.png)
![6-imino-N,13-dimethyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B1205238.png)
![5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1205241.png)

